molecular formula C18H14N2O4 B14611743 (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 56894-61-2

(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B14611743
CAS No.: 56894-61-2
M. Wt: 322.3 g/mol
InChI Key: YKTJGJDSJYKPRK-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that features an oxirane ring, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the reaction of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with (oxiran-2-yl)methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of diols from the oxirane ring.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Oxiran-2-yl)ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
  • (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenylacetate

Uniqueness

(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxirane and oxadiazole rings allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

56894-61-2

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C18H14N2O4/c21-18(23-11-13-10-22-13)15-9-5-4-8-14(15)17-20-19-16(24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2

InChI Key

YKTJGJDSJYKPRK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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